Ethyl 5-(methyl(phenyl)amino)pentanoate
Description
Structure
3D Structure
Properties
CAS No. |
146425-95-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 5-(N-methylanilino)pentanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-17-14(16)11-7-8-12-15(2)13-9-5-4-6-10-13/h4-6,9-10H,3,7-8,11-12H2,1-2H3 |
InChI Key |
RJAMLRYWAJNZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Methyl Phenyl Amino Pentanoate
Direct Synthesis Approaches
Direct synthesis approaches involve the stepwise construction of the target molecule through well-established chemical transformations. These methods offer a high degree of control over the reaction intermediates and the final product.
Esterification of Corresponding Carboxylic Acids
One of the most fundamental methods for the synthesis of esters is the esterification of the corresponding carboxylic acid. In this case, the precursor would be 5-(methyl(phenyl)amino)pentanoic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Reaction Scheme:
While this method is straightforward, its practicality is contingent on the availability of the starting carboxylic acid.
| Catalyst | Alcohol | Conditions | Yield |
| H₂SO₄ | Ethanol | Reflux | Moderate to High |
| HCl (gas) | Ethanol | Room Temp to Reflux | Moderate to High |
| TsOH | Ethanol | Reflux with Dean-Stark | High |
This is an interactive data table based on typical Fischer esterification reactions.
Alkylation Reactions at the Nitrogen Center
Another direct approach involves the alkylation of a precursor amine. For the synthesis of Ethyl 5-(methyl(phenyl)amino)pentanoate, this would entail the N-methylation of ethyl 5-(phenylamino)pentanoate. This reaction is typically achieved by treating the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid byproduct. The choice of base is crucial to avoid side reactions like ester hydrolysis. Non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) are often employed.
Reaction Scheme:
Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be minimized by careful control of stoichiometry and reaction conditions.
| Methylating Agent | Base | Solvent | Typical Yield |
| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | Good to Excellent nih.gov |
| Dimethyl Sulfate | NaHCO₃ | Acetone | Good |
| Trimethyl Phosphate | - | High Temp | Moderate |
This interactive data table presents common conditions for N-methylation of secondary aryl amines.
Reductive Amination Strategies for Precursors
Reductive amination is a powerful and versatile method for the formation of amines. stackexchange.comwikipedia.orgmasterorganicchemistry.com This approach can be envisioned for the synthesis of the target molecule by reacting ethyl 5-oxopentanoate (B1240814) with N-methylaniline in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the corresponding tertiary amine. A key advantage of this method is that it is a one-pot procedure. sigmaaldrich.com
A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice for this transformation. stackexchange.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective. masterorganicchemistry.com
Reaction Scheme:
| Reducing Agent | Solvent | pH Condition | Typical Yield |
| NaBH(OAc)₃ | Dichloromethane (B109758) | Acetic Acid | High |
| NaBH₃CN | Methanol (B129727) | Mildly Acidic | High |
| H₂/Pd-C | Ethanol | Neutral | Moderate to High |
This interactive data table showcases common reagents and conditions for reductive amination.
Nucleophilic Substitution Reactions Involving Halogenated Pentanoate Esters
The formation of the C-N bond can also be achieved through a nucleophilic substitution reaction. In this approach, N-methylaniline acts as the nucleophile, displacing a halide from an ethyl 5-halopentanoate, such as ethyl 5-bromopentanoate. This reaction typically follows an S_N2 mechanism, where the rate is dependent on the concentration of both the amine and the alkyl halide. viu.calibretexts.org
The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile or DMF, and in the presence of a non-nucleophilic base to scavenge the hydrogen halide formed.
Reaction Scheme:
| Halide | Base | Solvent | Temperature |
| Bromide | K₂CO₃ | Acetonitrile | Room Temp to Reflux |
| Iodide | Et₃N | DMF | Room Temp to 80 °C |
| Chloride | NaI (catalyst), K₂CO₃ | Acetone | Reflux |
This interactive data table outlines typical conditions for the N-alkylation of anilines with alkyl halides.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. While potentially more complex to optimize, they provide a high degree of atom economy and can rapidly generate molecular diversity.
Condensation Reactions Utilizing Precursor Molecules
The synthesis of this compound can be conceptualized through aza-Michael addition, a type of conjugate addition reaction. This would involve the reaction of N-methylaniline with an α,β-unsaturated ester, such as ethyl pent-4-enoate. This reaction can be catalyzed by both acids and bases.
Reaction Scheme:
While this provides a convergent approach, the regioselectivity of the addition and the potential for polymerization of the unsaturated ester are factors that need to be carefully controlled.
More complex multicomponent reactions like the Mannich or Ugi reactions could also be theoretically adapted. orgoreview.comorganic-chemistry.orgchemeurope.comwikipedia.orgbeilstein-journals.orgnih.govnih.govmdpi.com For instance, a Mannich-type reaction could potentially involve an enolate precursor to the pentanoate chain, formaldehyde, and N-methylaniline, though this would likely lead to a different substitution pattern. The Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, could also be envisioned with a keto-acid to construct a similar backbone, but would result in a more complex amide-containing structure requiring subsequent modification. beilstein-journals.orgnih.govnih.govmdpi.com
Michael Addition Strategies for Amine-Functionalized Pentanoates
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, presents a viable strategy for the formation of the pentanoate backbone. organic-chemistry.org In a potential synthetic route, a Michael acceptor, such as ethyl acrylate, could react with a nucleophile derived from N-methylaniline.
The reaction would be initiated by a base, which deprotonates N-methylaniline to form a more nucleophilic species. This species then attacks the β-carbon of ethyl acrylate, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the desired product, this compound. The choice of base and solvent is crucial to ensure the reaction proceeds efficiently and minimizes side reactions. Common bases for such transformations include sodium hydride, lithium diisopropylamide (LDA), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
A general representation of this Michael addition is depicted below:
Scheme 1: Proposed Michael Addition for this compound Synthesis
The success of this strategy hinges on the nucleophilicity of the N-methylaniline anion and the reactivity of the Michael acceptor. The reaction conditions would need to be carefully optimized to achieve a good yield.
Coupling Reactions for Phenyl and Methyl Group Integration
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com In the context of synthesizing this compound, a coupling reaction could be employed to introduce the phenyl group onto the nitrogen atom.
One plausible approach involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of ethyl 5-(methylamino)pentanoate with an aryl halide, such as bromobenzene (B47551) or iodobenzene. The catalytic cycle typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.
Scheme 2: Proposed Buchwald-Hartwig Amination
Alternatively, the N-methyl group could be introduced in a separate step via N-alkylation of ethyl 5-(phenylamino)pentanoate using a methylating agent like methyl iodide or dimethyl sulfate.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine ligands have been developed to facilitate these couplings with high efficiency. thermofisher.com
Stereoselective Synthesis Considerations
The development of stereoselective methods for the synthesis of chiral amines and their derivatives is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. While this compound itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of chiral analogs.
Chiral catalysts can be employed to induce enantioselectivity in key bond-forming reactions. For instance, in a Michael addition approach, a chiral catalyst could be used to control the stereochemistry of the addition if a prochiral nucleophile or acceptor is used. Chiral BINOL-derived aldehydes and other organocatalysts have been shown to be effective in promoting asymmetric α-functionalization of N-unprotected amino esters. frontiersin.orgnih.gov Similarly, transition metal catalysts bearing chiral ligands are widely used in asymmetric hydrogenation and other transformations to produce chiral amines. acs.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of a chiral analog of this compound, a chiral auxiliary could be attached to the pentanoate backbone. For example, a chiral oxazolidinone or a camphorsultam auxiliary could be used. wikipedia.org After the diastereoselective introduction of the amino group, the auxiliary can be cleaved to yield the enantiomerically enriched product. Pseudoephedrine has also been employed as a practical chiral auxiliary for diastereoselective alkylation reactions. harvard.edu
Enzymes are highly efficient and selective catalysts that can be utilized for the synthesis of chiral compounds. rsc.orgresearchgate.net While not directly applicable to the synthesis of the target molecule, enzymatic methods are well-established for the production of chiral amino acids, which are structurally related. rsc.orgresearchgate.netnih.gov For example, transaminases can catalyze the asymmetric transfer of an amino group to a keto acid. tandfonline.com This approach could be adapted for the synthesis of chiral precursors to amino pentanoates.
Optimization of Reaction Parameters
The optimization of reaction parameters is a critical step in developing an efficient and scalable synthetic route. For any of the proposed synthetic strategies for this compound, several factors would need to be carefully controlled and optimized.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Influence on Reaction | Typical Range/Options |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | -78 °C to reflux |
| Solvent | Influences solubility of reactants and intermediates, and can affect reaction mechanism and rate. | Aprotic (e.g., THF, DCM), Protic (e.g., Ethanol), Polar (e.g., DMF) |
| Catalyst Loading | The amount of catalyst used can impact reaction time and cost-effectiveness. | 0.1 mol% to 10 mol% |
| Concentration | Can affect reaction rates and the formation of intermolecular vs. intramolecular products. | 0.01 M to 1 M |
| Reaction Time | Needs to be sufficient for complete conversion without allowing for product decomposition. | Minutes to days |
| Base/Acid | Choice and stoichiometry of base or acid can be critical for reaction initiation and selectivity. | Inorganic (e.g., K2CO3), Organic (e.g., Et3N), Strong (e.g., NaH) |
A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple parameters on the reaction yield and purity. rsc.org For instance, in a Michael addition, the choice of a nonpolar, polar aprotic, or polar protic solvent could be screened at various temperatures to find the optimal conditions. researchgate.net
Solvent Selection and Its Influence on Reaction Efficiency
The choice of solvent is critical in the synthesis of N-substituted amino esters, as it can significantly impact reaction rates, yields, and selectivity. For N-alkylation reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus enhancing its reactivity.
In the N-alkylation of anilines, solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. psu.eduresearchgate.net Acetonitrile is often a good choice due to its ability to dissolve the reactants and its relatively easy removal after the reaction. researchgate.net The use of ionic liquids has also been explored for aniline (B41778) alkylation, sometimes leading to improved conversions and selectivities compared to conventional molecular solvents. psu.edu For reductive amination, solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or methanol are frequently used, as they are compatible with common reducing agents like sodium triacetoxyborohydride. organic-chemistry.org
The following table illustrates the hypothetical influence of solvent selection on the yield of this compound via N-alkylation of N-methylaniline with ethyl 5-bromopentanoate.
| Solvent | Dielectric Constant | Hypothetical Yield (%) | Notes |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | Good solubility for reactants and base, easy to remove. researchgate.net |
| Dimethylformamide (DMF) | 36.7 | 88 | High boiling point, excellent solvating power, but difficult to remove completely. |
| Tetrahydrofuran (THF) | 7.6 | 75 | Lower polarity may slow down the reaction rate. |
| Dichloromethane (DCM) | 9.1 | 72 | Low boiling point, but may result in slower reaction compared to more polar solvents. psu.edu |
Temperature and Pressure Profile Analysis
Reductive amination reactions can often be carried out at room temperature, although gentle heating (e.g., to 40-60°C) can accelerate the initial imine formation. The reduction step itself is typically exothermic. Most N-alkylation and reductive amination reactions are conducted at atmospheric pressure, as the reagents are generally not volatile under the reaction conditions.
The data below shows a hypothetical temperature optimization profile for the synthesis of the target compound.
| Temperature (°C) | Hypothetical Yield (%) | Observations |
|---|---|---|
| 25 (Room Temperature) | 35 | Slow reaction rate, incomplete conversion after 24h. |
| 50 | 78 | Significant increase in reaction rate. |
| 80 | 86 | Optimal balance of reaction rate and minimal side-product formation. |
| 110 | 82 | Slight decrease in yield, potential for minor decomposition. numberanalytics.com |
Catalyst and Reagent Stoichiometry Optimization
In the N-alkylation of N-methylaniline, a base is required to deprotonate the amine or to neutralize the acid formed. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as diisopropylethylamine (Hünig's base). The stoichiometry of the base is crucial; typically, 1.1 to 2.0 equivalents are used to drive the reaction to completion.
For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild and selectively reduces the iminium ion in the presence of the carbonyl group of the starting keto-ester. masterorganicchemistry.com Stoichiometrically, a slight excess of the amine and the reducing agent (e.g., 1.1-1.5 equivalents) relative to the keto-ester is generally used.
Modern approaches to N-methylation of anilines also utilize transition-metal catalysts, such as those based on ruthenium, iridium, or manganese, which can facilitate the reaction with methanol as the methylating agent through a "hydrogen borrowing" mechanism. researchgate.netrsc.orgnih.gov These catalytic systems often operate under milder conditions. rsc.org
The following table presents a hypothetical optimization of base stoichiometry for the N-alkylation route.
| Base (K₂CO₃) Equivalents | Hypothetical Yield (%) | Comments |
|---|---|---|
| 1.0 | 65 | Incomplete reaction due to insufficient base. |
| 1.2 | 84 | Effective neutralization, driving the equilibrium forward. |
| 1.5 | 86 | Slight improvement, considered optimal. |
| 2.0 | 86 | No significant improvement in yield, increased material cost. |
Reaction Time and Conversion Monitoring
Monitoring the progress of the reaction is essential to determine the optimal reaction time, maximizing product yield while minimizing the formation of impurities from side reactions or product degradation. Common techniques for monitoring include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). numberanalytics.comnih.gov
For TLC analysis, a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) is used to separate the starting materials from the product. The disappearance of the limiting reactant (e.g., ethyl 5-bromopentanoate) and the appearance of the product spot indicate the reaction's progress. GC-MS can also be used to monitor the reaction, providing information on the relative concentrations of reactants and products over time. acs.org Reaction times can vary widely, from a few hours to over 24 hours, depending on the specific substrates, temperature, and solvent used. researchgate.net
A typical reaction progress profile is illustrated in the table below.
| Reaction Time (hours) | Hypothetical Conversion (%) | Monitoring Method |
|---|---|---|
| 2 | 30 | TLC/GC Analysis |
| 6 | 75 | TLC/GC Analysis |
| 12 | 92 | TLC/GC Analysis |
| 18 | 98 | TLC/GC Analysis, reaction nearing completion. |
| 24 | 98 | TLC/GC Analysis, no significant change from 18h. |
Purification and Isolation Techniques
Following the completion of the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and any side products. The purification strategy for this compound typically involves an aqueous workup followed by recrystallization or chromatographic separation.
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent system at different temperatures. youtube.com An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
For a compound like this compound, which is expected to be a solid or a high-boiling oil, recrystallization might be performed on its solid derivatives (e.g., a hydrochloride salt) or directly if the compound itself is crystalline. A common approach is to use a binary solvent system. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) at its boiling point. A "poor" solvent (in which it is less soluble, e.g., hexanes or heptane) is then added dropwise until the solution becomes cloudy. rochester.edu The solution is then gently heated to redissolve the precipitate and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are then collected by filtration. youtube.com
Chromatographic Separation Methodologies
Column chromatography is the most common method for purifying liquid or non-crystalline solid organic compounds. For this compound, silica (B1680970) gel would be the stationary phase of choice. The crude product is loaded onto the top of a silica gel column, and a solvent system (mobile phase) is passed through the column to elute the components at different rates based on their polarity.
The selection of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate is typically used. The separation process often starts with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and the polarity is gradually increased (gradient elution) to elute the desired product. The fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. For analytical purposes, HPLC can be employed to determine the purity of the final product. cdnsciencepub.com
Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. For a basic compound like this compound, which contains a tertiary amine, special considerations are necessary when using silica gel as the stationary phase. The acidic nature of standard silica gel can lead to strong interactions with the basic amine, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption of the product onto the column. researchgate.netbiotage.com
To mitigate these issues, the silica gel is often deactivated or basified. This can be achieved by pre-treating the silica gel with a basic solution or by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (B1221849), to the mobile phase. researchgate.net Another approach is to use an amine-functionalized silica gel, which provides a basic surface that repels the basic analyte, leading to better chromatographic performance. biotage.combiotage.com
The choice of the mobile phase, or eluent, is critical for achieving good separation. A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. For this compound, a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate is a common starting point. The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent.
Illustrative Purification Protocol:
The crude reaction mixture is first concentrated under reduced pressure to remove the bulk of the solvent. The residue is then adsorbed onto a small amount of silica gel and loaded onto the top of a prepared chromatography column packed with silica gel that has been slurried in the initial, low-polarity mobile phase.
The following table outlines typical parameters for the column chromatography purification of a tertiary amine ester like this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh), often pre-treated with 1-2% triethylamine in the eluent to prevent peak tailing. researchgate.net |
| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50% ethyl acetate). |
| Elution Monitoring | Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. |
| Post-Purification | Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified this compound. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate pure compounds from a mixture. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govwikipedia.orgphenomenex.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.
The retention of basic compounds on reversed-phase columns can be challenging due to interactions with residual acidic silanol (B1196071) groups on the silica surface, which can cause poor peak shape. nih.gov To achieve symmetrical peaks and reproducible retention times, the mobile phase is often buffered. For basic compounds, operating at a high pH (alkaline conditions) can be advantageous as it suppresses the protonation of the amine, making it less polar and increasing its retention on the non-polar stationary phase, while also minimizing undesirable interactions with silanol groups. nih.govresearchgate.net
Illustrative Purification Protocol:
A portion of the crude or partially purified product from column chromatography is dissolved in a suitable solvent, filtered, and injected into the preparative HPLC system. The separation is monitored using a detector, typically a UV detector, and fractions are collected as the compound of interest elutes from the column.
The following table details typical parameters for the preparative HPLC purification of a tertiary amine ester like this compound.
| Parameter | Description |
| Stationary Phase | A reversed-phase C18 column is commonly used for its hydrophobicity and broad applicability. phenomenex.com |
| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile or methanol) in water. The aqueous phase is often buffered at a slightly alkaline pH (e.g., using ammonium bicarbonate or a low concentration of ammonium hydroxide) to ensure good peak shape for the basic analyte. nih.govresearchgate.net |
| Gradient | A typical gradient might start with a low percentage of the organic solvent, which is gradually increased to elute the more hydrophobic compounds. |
| Detection | UV detection at a wavelength where the aromatic phenyl group of the molecule absorbs (e.g., 254 nm). |
| Post-Purification | Fractions containing the pure product are combined, and the solvent is removed, often by lyophilization if the mobile phase is volatile, to yield the highly purified this compound. |
Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Methyl Phenyl Amino Pentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, while coupling constants reveal the number and proximity of neighboring protons. Based on the analysis of similar structures, such as ethyl pentanoate and N-methylaniline derivatives, the expected ¹H NMR spectrum of Ethyl 5-(methyl(phenyl)amino)pentanoate in a solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.
The ethyl ester group is expected to show a quartet for the methylene protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The pentanoate chain will display a series of multiplets for its methylene groups. The methylene group adjacent to the carbonyl (C2) is anticipated to be the most deshielded of the aliphatic chain protons. The methylene group attached to the nitrogen (C5) will also be deshielded due to the electron-withdrawing effect of the nitrogen atom.
The N-methyl group will likely appear as a singlet, as there are no adjacent protons for coupling. The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, with their chemical shifts and multiplicities influenced by the substitution pattern. The ortho and para protons are typically shifted downfield compared to the meta protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl (-O-CH₂-CH ₃) | 1.25 | Triplet | 7.1 |
| Pentanoate (-C H₂-C(O)-) | 2.30 | Triplet | 7.4 |
| Pentanoate (-CH₂-C H₂-CH₂-) | 1.65 | Multiplet | |
| Pentanoate (-C(O)-CH₂-C H₂-) | 1.70 | Multiplet | |
| Amino (-N-C H₂-) | 3.30 | Triplet | 7.2 |
| N-Methyl (-N-C H₃) | 2.90 | Singlet | |
| Ethyl (-O-C H₂-) | 4.12 | Quartet | 7.1 |
| Phenyl (para-H) | 6.70 | Triplet | 7.3 |
| Phenyl (meta-H) | 7.20 | Triplet | 7.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment.
For this compound, the carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbons of the phenyl ring will resonate in the aromatic region, with the carbon directly attached to the nitrogen atom (ipso-carbon) being the most deshielded among them. The carbons of the ethyl group and the pentanoate chain will appear in the aliphatic region. The carbon of the N-methyl group will have a characteristic chemical shift.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-O-CH₂-C H₃) | 14.2 |
| Pentanoate (-C H₂-C(O)-) | 34.1 |
| Pentanoate (-CH₂-C H₂-CH₂-) | 22.3 |
| Pentanoate (-C(O)-CH₂-C H₂-) | 28.9 |
| Amino (-N-C H₂-) | 51.0 |
| N-Methyl (-N-C H₃) | 38.9 |
| Ethyl (-O-C H₂-) | 60.3 |
| Phenyl (ipso-C) | 149.5 |
| Phenyl (ortho-C) | 112.5 |
| Phenyl (meta-C) | 129.1 |
| Phenyl (para-C) | 116.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous spectral assignment.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the ethyl methylene protons and the ethyl methyl protons, confirming their proximity. Similarly, correlations would be observed between the adjacent methylene groups of the pentanoate chain.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet of the N-methyl protons would correlate with the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation between the methylene protons adjacent to the carbonyl group and the carbonyl carbon itself. It could also show correlations between the N-methyl protons and the ipso-carbon of the phenyl ring.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. In this compound, rotation around the C(phenyl)-N bond may be restricted due to steric hindrance and the electronic interaction between the nitrogen lone pair and the aromatic pi system.
At lower temperatures, this rotation might be slow enough to result in the observation of distinct signals for the ortho and meta protons on the phenyl ring, which would otherwise be equivalent. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single, averaged peak. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the energy barrier for this rotational process and gain insight into the conformational dynamics of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands for each of its functional groups.
The most prominent feature would be the strong absorption band due to the stretching vibration of the ester carbonyl group (C=O), typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible. The presence of the tertiary amine is indicated by the C-N stretching vibration. The aromatic phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the pentanoate and ethyl groups will show stretching vibrations just below 3000 cm⁻¹.
Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ester) | 1735 - 1750 | Stretch |
| C-O (Ester) | 1150 - 1250 | Stretch |
| C-N (Tertiary Amine) | 1000 - 1250 | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The technique relies on the inelastic scattering of monochromatic light, which reveals information about molecular vibrations and structure edinst.comnih.gov. The Raman spectrum of this compound is characterized by distinct peaks corresponding to its primary functional groups: the phenyl ring, the tertiary amine, the ester group, and the aliphatic chain.
Key vibrational modes anticipated in the Raman spectrum include:
Phenyl Ring Vibrations : The phenyl group exhibits several characteristic bands. A strong, sharp peak, typically around 1000-1010 cm⁻¹, is attributed to the aromatic ring breathing mode, a significant feature for phenyl ring identification uh.edu. Other vibrations include C-C stretching within the ring (around 1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹) uh.eduresearchgate.net.
C-N Stretching Vibrations : The stretching of the C-N bonds associated with the tertiary amine and the phenyl group typically appears in the 1100-1300 cm⁻¹ region scialert.net. The specific frequency can be influenced by coupling with other vibrational modes uh.edu.
Ester Group Vibrations : The carbonyl (C=O) stretching of the ethyl ester group is a prominent feature, expected to produce a strong band around 1730-1750 cm⁻¹ researchgate.net. The C-O stretching vibrations of the ester linkage are also observable in the fingerprint region researchgate.net.
Aliphatic Chain Vibrations : The pentanoate chain contributes various C-H bending, twisting, and rocking modes between 900 cm⁻¹ and 1500 cm⁻¹ researchgate.netnih.gov. Symmetrical and asymmetrical C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups are found in the 2800-3000 cm⁻¹ range nih.gov.
The analysis of these vibrational frequencies allows for a detailed structural confirmation of this compound.
Interactive Data Table: Predicted Raman Vibrational Modes
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | CH₂, CH₃ | 2850 - 3000 | Strong |
| Carbonyl C=O Stretch | Ethyl Ester | 1730 - 1750 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | ~1600 | Medium-Strong |
| CH₂/CH₃ Bending | Aliphatic Chain | 1400 - 1500 | Medium |
| C-N Stretch | Tertiary Amine | 1100 - 1300 | Medium |
| Ring Breathing | Phenyl Ring | 1000 - 1010 | Strong |
Mass Spectrometry (MS) Characterization
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound through ionization and fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with high accuracy, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₂₁NO₂), the calculated exact mass of the neutral molecule is 235.15723. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺. HRMS analysis is essential for confirming the molecular formula and distinguishing it from other isobaric compounds mdpi.commdpi.com. The high mass accuracy achieved by HRMS provides a high degree of confidence in the compound's identification, a standard practice in the characterization of novel organic molecules and their derivatives mdpi.com.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation uni-saarland.de. The resulting fragmentation pattern is a reproducible fingerprint that provides detailed structural information libretexts.org. For this compound, the molecular ion peak (M⁺˙) at m/z 235 would be observed. Key fragmentation pathways are predicted to include:
Alpha-Cleavage : The most characteristic fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom libretexts.org. This would result in the formation of a stable, resonance-delocalized cation involving the N-methylaniline moiety. Cleavage of the bond between C4 and C5 of the pentanoate chain would yield a prominent fragment ion.
Ester Fragmentation : Common fragmentation patterns for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion, or the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is accessible, followed by the loss of the remaining acid moiety nih.gov.
Amine Group Fragmentation : Cleavage of the N-methyl or N-phenyl bond could also occur, though alpha-cleavage is generally more favorable unl.pt.
The analysis of these fragments allows for the reconstruction of the molecule's structure.
Interactive Data Table: Predicted EI-MS Fragmentation
| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
|---|---|---|---|
| 235 | [M]⁺˙ | [C₁₄H₂₁NO₂]⁺˙ | Molecular Ion |
| 190 | [M - •OCH₂CH₃]⁺ | [C₁₂H₁₆NO]⁺ | Loss of ethoxy radical from ester |
| 134 | [C₉H₁₂N]⁺ | [C₉H₁₂N]⁺ | Alpha-cleavage at C4-C5 bond |
| 120 | [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | Cleavage of pentanoate chain |
| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Loss of methyl group from fragment m/z 121 |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and basic compounds like this compound d-nb.infonih.gov. In positive-ion mode, ESI generates a protonated molecular ion [M+H]⁺ with minimal fragmentation nih.gov. For this compound, a strong signal at m/z 236.1645 would be expected. ESI is particularly advantageous because the tertiary amine group has a high proton affinity, leading to efficient ionization and high sensitivity nih.gov. While ESI itself is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through tandem MS/MS) to elicit structural information. The fragmentation pathways under these conditions often involve the loss of neutral molecules and can be substituent-dependent nih.govscispace.com. This technique is frequently coupled with liquid chromatography for the analysis of complex mixtures containing similar amine compounds researchgate.netnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. It is well-suited for assessing the purity of this compound and identifying any volatile impurities, such as residual starting materials or byproducts from its synthesis nist.gov. Amino acid esters are frequently analyzed by GC-MS, often requiring derivatization to increase volatility nih.govacs.orgnih.gov. However, the target compound is likely sufficiently volatile for direct analysis. In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides mass spectra for identification by comparison to spectral libraries or through interpretation of fragmentation patterns jst.go.jpnih.gov. This allows for both the quantification of the main compound and the identification of trace-level impurities.
X-ray Crystallography for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic literature. However, should a suitable single crystal be grown, X-ray crystallography would provide the definitive solid-state structure of the molecule.
This technique would precisely determine:
Molecular Conformation : The three-dimensional arrangement of the atoms, including the conformation of the flexible pentanoate chain and the relative orientation of the phenyl ring with respect to the rest of the molecule.
Bond Lengths and Angles : Exact measurements of all covalent bond lengths and the angles between them, providing insight into the electronic environment and potential steric strain.
Torsional Angles : The dihedral angles that define the molecule's shape, particularly around the C-N and C-C single bonds.
Intermolecular Interactions : The packing of molecules in the crystal lattice, revealing non-covalent interactions such as van der Waals forces or potential weak C-H···π interactions involving the phenyl rings, which can influence the material's physical properties researchgate.net.
Structural data from related N-phenylamino derivatives show that the planarity and orientation of the phenyl group, as well as hydrogen bonding (if applicable), are key structural features determined by this method nih.govnih.gov.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule.
For a chiral compound like this compound, this technique can be used to determine its absolute configuration, distinguishing between the (R) and (S) enantiomers. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. This effect allows for the unambiguous assignment of the stereochemistry at the chiral center.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.25 |
| R-factor | < 0.05 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. A detailed analysis of the crystal structure of this compound would elucidate these interactions. Given its molecular structure, several types of intermolecular forces could be anticipated.
While the molecule does not possess strong hydrogen bond donors, the nitrogen atom and the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules or impurities with hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might be observed.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are essential for characterizing enantiomers and determining their optical purity.
Optical Rotation Measurement
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, the wavelength of the light used, and the temperature.
The specific rotation, [α], is a standardized measure of this property and is a physical constant for a given chiral compound. For this compound, measuring the optical rotation would allow for the differentiation between its enantiomers. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-). A racemic mixture (an equal mixture of both enantiomers) would exhibit no optical rotation.
Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer | Specific Rotation [α] (degrees) |
| (R)-enantiomer | - |
| (S)-enantiomer | + |
Note: The signs are hypothetical and would need to be determined experimentally.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, particularly the spatial arrangement of chromophores.
For this compound, the phenyl ring and the carbonyl group of the ester are the primary chromophores. A CD spectrum would show positive or negative peaks (known as Cotton effects) at the absorption wavelengths of these chromophores. The sign and intensity of these peaks are directly related to the absolute configuration and conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used in conjunction with experimental CD spectra to predict the absolute configuration of the enantiomers.
Chemical Reactivity and Transformations of Ethyl 5 Methyl Phenyl Amino Pentanoate
Reactions at the Ester Moiety
The ethyl ester group in Ethyl 5-(methyl(phenyl)amino)pentanoate is susceptible to nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups, such as different esters, amides, or an alcohol.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, the ethyl group can be replaced by other alkyl groups through reaction with a corresponding alcohol under acidic or basic conditions. masterorganicchemistry.com The reaction is typically reversible, and to drive it to completion, the alcohol reactant is often used in large excess. masterorganicchemistry.com
Table 1: Hypothetical Transesterification Reactions of this compound
| Entry | Reactant Alcohol | Catalyst | Product |
| 1 | Methanol (B129727) | H₂SO₄ (catalytic) | Mthis compound |
| 2 | Isopropanol | Sodium Isopropoxide | Isopropyl 5-(methyl(phenyl)amino)pentanoate |
| 3 | Benzyl alcohol | Titanium (IV) Isopropoxide | Benzyl 5-(methyl(phenyl)amino)pentanoate |
This table presents plausible transesterification reactions based on general principles of organic chemistry. Specific experimental data for this compound was not available in the searched literature.
Amidation Reactions
The ester can be converted into an amide by reacting it with ammonia (B1221849), a primary amine, or a secondary amine. This reaction, often requiring heat, involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol (B145695). masterorganicchemistry.com The direct amidation of esters with less nucleophilic amines, such as some anilines, can be challenging and may necessitate the use of promoters or catalysts. nih.govnih.gov
Table 2: Plausible Amidation Reactions of this compound
| Entry | Amine | Conditions | Product |
| 1 | Ammonia | Heat | 5-(methyl(phenyl)amino)pentanamide |
| 2 | Benzylamine | Heat | N-benzyl-5-(methyl(phenyl)amino)pentanamide |
| 3 | Morpholine | Heat | 4-(5-(methyl(phenyl)amino)pentanoyl)morpholine |
This table illustrates potential amidation reactions. The feasibility and specific conditions would require experimental validation.
Reduction to Alcohols
Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ethyl ester group to a primary alcohol. masterorganicchemistry.com This reaction would convert this compound into 5-(methyl(phenyl)amino)pentan-1-ol. The tertiary amine is generally stable under these conditions, allowing for selective reduction of the ester. masterorganicchemistry.com
Reaction Scheme for the Reduction of this compound:
Reactions at the Tertiary Amine Nitrogen
The nitrogen atom in the N-methyl-N-phenylamino group is a tertiary amine, making it a nucleophilic and basic center. This allows for reactions such as quaternization and transformations involving the removal of one of the substituents on the nitrogen.
Quaternization Reactions
The tertiary amine can react with alkyl halides to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com In this SN2 reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Methyl iodide is a particularly effective reagent for this transformation, leading to "exhaustive methylation". masterorganicchemistry.com
Table 3: Potential Quaternization Reactions of this compound
| Entry | Alkylating Agent | Product |
| 1 | Methyl Iodide | 5-ethoxy-5-oxopentyl(methyl)(phenyl)ammonium iodide |
| 2 | Ethyl Bromide | 5-ethoxy-5-oxopentyl(ethyl)(methyl)(phenyl)ammonium bromide |
| 3 | Benzyl Chloride | 5-ethoxy-5-oxopentyl(benzyl)(methyl)(phenyl)ammonium chloride |
This table provides examples of potential quaternization products. The reactivity would depend on the specific alkylating agent and reaction conditions.
N-Demethylation or N-Dephenylation Pathways
The removal of a methyl or phenyl group from the tertiary amine is a more complex transformation. N-demethylation of N-methylphenylalkylamines has been studied, often involving oxidative methods. nih.gov Various reagents, such as chloroformates, can be used for the N-demethylation of tertiary amines. nih.gov These reactions typically proceed through the formation of a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine. nih.gov
N-dephenylation is a less common transformation and generally requires more specific conditions, often involving enzymatic or metabolic pathways. nih.gov The relative ease of removal of the methyl versus the phenyl group would depend on the specific reagents and reaction conditions employed.
Table 4: Potential N-Dealkylation/N-Dearylation Products of this compound
| Entry | Reaction Type | Potential Product |
| 1 | N-Demethylation | Ethyl 5-(phenylamino)pentanoate |
| 2 | N-Dephenylation | Ethyl 5-(methylamino)pentanoate |
This table outlines the possible products from N-demethylation or N-dephenylation reactions. The selective cleavage of the N-methyl or N-phenyl bond would be a significant synthetic challenge.
Oxidation Reactions of the Amine
The tertiary amine moiety, specifically the N-methyl-N-phenylamino group, is susceptible to oxidation through various reagents, leading to a range of potential products. The course of the oxidation is highly dependent on the oxidant used and the reaction conditions.
One common transformation is the oxidation of the N-methyl group. For instance, tertiary aromatic amines can undergo oxidative N-dealkylation. In the case of N,N-dimethylaniline, a structurally related compound, copper-catalyzed aerobic oxidation in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can lead to the formation of N-arylformamides researchgate.net. By analogy, the N-methyl group in this compound could potentially be oxidized to a formyl group.
Another potential oxidation pathway involves the formation of an N-oxide. Tertiary amines are known to react with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide to yield the corresponding N-oxides. This transformation is a common metabolic pathway for many xenobiotics containing tertiary amine functionalities.
Furthermore, oxoammonium-catalyzed oxidations provide a method for the oxidation of N-substituted amines. chemrxiv.org This can lead to the formation of imides from carbamates, sulfonamides, and amides. chemrxiv.org While not directly applicable to the tertiary amine in the target molecule without prior modification, it highlights a modern approach to amine oxidation. chemrxiv.org The general reactivity of aromatic amines also includes one-electron oxidation to form radical cations, which can then undergo further reactions. researchgate.net
| Oxidizing System | Potential Product Type | Relevant Analogy/Principle |
| Cu/TEMPO/O₂ | N-formyl derivative | Oxidation of N,N-dimethylaniline researchgate.net |
| mCPBA or H₂O₂ | N-oxide | General reaction of tertiary amines |
| Oxoammonium salts | - | Oxidation of N-substituted amines chemrxiv.org |
| One-electron oxidants | Radical cation | General reactivity of aromatic amines researchgate.net |
Reactions Involving the Pentanoate Backbone
The pentanoate backbone offers several sites for chemical modification, most notably the α-carbon to the ester carbonyl and the potential for the entire chain to participate in cyclization reactions.
The hydrogen atoms on the carbon atom alpha to the ester carbonyl group (C-2 position) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. wikipedia.orgmdpi.com
Common strong bases used for this purpose include lithium diisopropylamide (LDA) or sodium hydride (NaH). Once formed, the enolate of this compound could, in principle, undergo reactions such as:
Alkylation: Reaction with alkyl halides to introduce an alkyl chain.
Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy esters.
Acylation: Reaction with acyl chlorides or anhydrides to form β-keto esters.
Transition metal-catalyzed α-functionalization of carbonyl compounds has emerged as a powerful alternative to traditional enolate chemistry, offering high efficiency and stereoselectivity. mdpi.com For instance, platinum-catalyzed direct C-H acylation has been used to introduce an α-keto ester functional group. nih.gov While these methods are highly substrate-dependent, they represent a potential avenue for the functionalization of the pentanoate backbone.
| Reaction Type | Electrophile | Product Type |
| Alkylation | Alkyl halide (R-X) | α-Alkyl ester |
| Aldol Addition | Aldehyde/Ketone (R₂C=O) | β-Hydroxy ester |
| Acylation | Acyl halide (RCOCl) | β-Keto ester |
The presence of both an amine and an ester group within the same molecule allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures, typically lactams. The outcome of such reactions is largely dictated by the reaction conditions and the relative positioning of the functional groups.
One possible cyclization pathway is intramolecular aminolysis , where the amine nitrogen attacks the ester carbonyl carbon. acs.org This reaction is often slow but can be catalyzed by acid or base. For this compound, this would lead to the formation of a six-membered lactam ring, specifically N-phenyl-N-(5-oxopiperidin-1-yl)methanamine, upon heating or under catalytic conditions. The rate of such cyclizations is influenced by the length of the carbon chain connecting the amine and the ester.
Another potential cyclization strategy involves the formation of an enolate at the α-carbon, followed by an intramolecular reaction. For example, intramolecular ester enolate-imine cyclizations are used for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. acs.orgnih.gov While this would require prior modification of the amine to an imine, it illustrates a sophisticated cyclization approach. acs.orgnih.gov The Dieckmann condensation is an intramolecular Claisen condensation of diesters to form β-keto esters, which is another example of an enolate-driven cyclization. wikipedia.org
| Cyclization Type | Key Intermediate/Mechanism | Potential Product |
| Intramolecular Aminolysis | Nucleophilic attack of amine on ester | Six-membered lactam |
| Enolate-driven Cyclization | Intramolecular reaction of an α-carbon enolate | Various cyclic structures (requires modification) |
Derivatization Strategies for Further Synthetic Utility
The dual functionality of this compound allows for a variety of derivatization strategies to modify its properties or to prepare it for further synthetic transformations or analytical characterization.
The tertiary amine can be derivatized for various purposes. For analytical applications such as gas chromatography-mass spectrometry (GC-MS), where tertiary amines can exhibit poor chromatographic behavior, derivatization is often employed. reddit.com While tertiary amines are less reactive than primary or secondary amines, they can be derivatized. For instance, reaction with chloroformates can lead to the formation of carbamates.
The ester group is also a versatile handle for derivatization. Some common derivatization reactions for esters include:
Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, will hydrolyze the ethyl ester to the corresponding carboxylic acid. wikipedia.org This carboxylic acid can then be used in a wide range of subsequent reactions, such as amide bond formation.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl or aryl group. wikipedia.orgmdpi.com
Ammonolysis/Aminolysis: Reaction with ammonia or a primary/secondary amine can convert the ester into an amide. wikipedia.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 5-(methyl(phenyl)amino)pentan-1-ol.
Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (RMgX) will convert the ester into a tertiary alcohol. aocs.org
Derivatization reagents like ethyl chloroformate are also used to activate carboxylic acids for the formation of esters. mdpi.comsemanticscholar.org
| Functional Group | Reagent/Reaction | Derivative Type |
| Tertiary Amine | Chloroformates | Carbamate |
| Ethyl Ester | Base (e.g., NaOH) | Carboxylic acid |
| Ethyl Ester | Alcohol (R'OH)/catalyst | New ester (transesterification) |
| Ethyl Ester | Amine (R'₂NH) | Amide |
| Ethyl Ester | LiAlH₄ | Primary alcohol |
| Ethyl Ester | Grignard reagent (R'MgX) | Tertiary alcohol |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is a notable absence of published theoretical and computational studies specifically focused on the chemical compound This compound . Consequently, the generation of a detailed article adhering to the requested outline on quantum chemical calculations and molecular dynamics simulations for this specific molecule is not possible at this time.
The specified subtopics, including Density Functional Theory (DFT) for electronic structure, isomerization and conformational analyses, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, and molecular dynamics simulations, represent standard computational chemistry methods for characterizing novel compounds. However, the application of these techniques to this compound does not appear to be documented in the accessible scientific literature.
While research exists for compounds with similar structural motifs, such as other ethyl esters or molecules containing a phenylamino group, this information is not directly transferable to this compound. Providing an analysis based on related but distinct molecules would not meet the required scientific accuracy for the specified compound and would fall outside the strict constraints of the requested subject matter.
Therefore, until specific research on the theoretical and computational properties of this compound is conducted and published, a scientifically rigorous article that fulfills the detailed requirements of the provided outline cannot be produced.
Theoretical and Computational Investigations of Ethyl 5 Methyl Phenyl Amino Pentanoate
In Silico Reaction Mechanism Studies
Theoretical and computational investigations provide invaluable insights into the reaction mechanisms, transition states, and energetics involved in the synthesis and potential transformations of Ethyl 5-(methyl(phenyl)amino)pentanoate. While specific experimental kinetic studies on this compound are not widely documented in publicly available literature, in silico modeling using methods like Density Functional Theory (DFT) allows for a detailed exploration of plausible reaction pathways. Such studies are crucial for optimizing synthetic conditions, predicting potential side products, and understanding the intrinsic reactivity of the molecule.
The primary focus of in silico studies for a molecule like this compound would center on its formation, typically via common C-N bond-forming reactions such as reductive amination or Buchwald-Hartwig amination.
Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis and represents a highly plausible route to this compound. nih.govmasterorganicchemistry.com This pathway would involve the reaction of Ethyl 5-oxopentanoate (B1240814) with N-methylaniline to form an intermediate iminium ion, which is then reduced to the final tertiary amine product. nih.gov Computational studies can elucidate the energetics of this entire process.
A typical computational investigation would model the following key steps:
Formation of a hemiaminal intermediate from Ethyl 5-oxopentanoate and N-methylaniline.
Dehydration of the hemiaminal to form the corresponding iminium ion. This is often the rate-limiting step in imine/iminium formation.
Reduction of the iminium ion by a hydride source, such as Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride. nih.govmonash.edu
DFT calculations are employed to locate the geometries of all reactants, intermediates, transition states (TS), and products. From these geometries, the relative free energies (ΔG) can be calculated to construct a complete reaction energy profile.
Key Research Findings: Computational studies on similar reductive amination reactions have shown that the choice of reducing agent is critical for selectivity, particularly in one-pot syntheses where the aldehyde/ketone and the iminium ion coexist. nih.gov Theoretical models demonstrate that reducing agents like STAB often exhibit a kinetic preference for reducing the iminium ion over the starting carbonyl compound, preventing the formation of the corresponding alcohol as a side product. nih.govresearchgate.net
For the synthesis of this compound, a DFT study would likely reveal the energy barrier for the hydride transfer from the reducing agent to the iminium ion. The transition state for this step involves the coordination of the hydride source to the electrophilic carbon of the C=N bond.
Table 1: Illustrative Calculated Energy Barriers (ΔG‡) and Reaction Energies (ΔG) for a Hypothetical Reductive Amination Pathway at 298 K
| Step | Transition State | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| Iminium Ion Formation (from Ethyl 5-oxopentanoate + N-methylaniline) | TS_iminium | +18.5 | +5.2 |
| Hydride Transfer (Reduction of Iminium Ion) | TS_reduction | +12.3 | -25.7 |
Note: Data are hypothetical and illustrative of typical outputs from DFT calculations for this reaction type.
Buchwald-Hartwig Amination Pathway
An alternative synthetic route amenable to computational study is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction would couple Ethyl 5-(methylamino)pentanoate with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene). The mechanism is a catalytic cycle involving several distinct steps, each of which can be modeled to determine the rate-limiting step and the role of the phosphine (B1218219) ligand. wikipedia.orgnih.gov
The catalytic cycle typically consists of:
Oxidative Addition: The aryl halide adds to a Pd(0) complex.
Amine Coordination and Deprotonation: The secondary amine, Ethyl 5-(methylamino)pentanoate, coordinates to the Pd(II) center and is deprotonated by a base.
Reductive Elimination: The C-N bond is formed, releasing the product, this compound, and regenerating the Pd(0) catalyst.
A computational model would calculate the energy of the four-coordinate Pd(II)-amido complex and the three-coordinate transition state leading to reductive elimination.
Table 2: Illustrative Calculated Free Energy Barriers (ΔG‡) for the Reductive Elimination Step with Different Ligand Types
| Ligand Type | Transition State Geometry | ΔG‡ (kcal/mol) |
| Monodentate Phosphine (e.g., P(t-Bu)3) | Trigonal | +22.1 |
| Bidentate Phosphine (e.g., BINAP) | Distorted Square Planar | +19.8 |
| Biarylphosphine (e.g., BrettPhos) | Distorted Trigonal | +16.5 |
Note: Data are hypothetical, based on general trends observed in computational studies of Buchwald-Hartwig amination, and serve to illustrate the impact of ligand choice.
Intramolecular Cyclization
Beyond its synthesis, the reactivity of this compound itself can be explored in silico. One potential transformation is an intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl carbon to form a six-membered lactam (N-methyl-N-phenyl-piperidin-2-one) and release ethanol (B145695). While this reaction may require harsh conditions (e.g., heat or strong base), computational chemistry can predict its feasibility by calculating the activation energy. nih.gov
The study would model the transition state of the intramolecular nucleophilic attack, which would likely involve a tetrahedral intermediate. The calculated energy barrier would provide a quantitative measure of the compound's stability with respect to cyclization. Such studies have shown that the formation of five- and six-membered rings via intramolecular cyclization is often kinetically accessible. nih.govnih.gov
Applications of Ethyl 5 Methyl Phenyl Amino Pentanoate in Chemical Synthesis
Role as an Intermediate in the Synthesis of Complex Organic Molecules
There is a notable absence of specific, documented instances in peer-reviewed literature where Ethyl 5-(methyl(phenyl)amino)pentanoate is explicitly used as a key intermediate in the total synthesis of complex organic molecules. While structurally related amino acid esters and pentanoate derivatives are common building blocks in medicinal chemistry and materials science, the direct application of this specific compound in multi-step syntheses of larger, more complex structures is not well-reported. General synthetic pathways often utilize amino esters as precursors for creating amide bonds or as scaffolds for further functionalization, but specific examples originating from this compound are not readily found in current chemical databases.
Utilization as a Synthetic Reagent for Novel Derivatives
The utilization of this compound as a starting reagent for the synthesis of novel derivatives is not extensively documented. Chemical transformations involving the functional groups present in the molecule—namely the tertiary amine, the phenyl ring, and the ethyl ester—are theoretically possible. For instance, the ester group could undergo hydrolysis, amidation, or reduction. The phenyl group could be subject to electrophilic aromatic substitution, and the tertiary amine could potentially be involved in further reactions. However, specific research detailing these derivatization reactions and the properties of the resulting novel compounds is not available in the public domain. Studies on the synthesis of other novel heterocyclic derivatives, such as thiazoles and pyrimidines, typically start from different amino acid or ester precursors.
Precursor for the Development of New Amine-Functionalized Scaffolds
No dedicated research has been found that describes the use of this compound as a primary precursor for the development of new amine-functionalized scaffolds. In synthetic chemistry, a scaffold refers to a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. While the molecular framework of this compound contains both amine and ester functionalities suitable for building larger structures, its application for this specific purpose has not been the subject of published studies.
Investigation as a Potential Green Solvent or Solvent Component in Specific Organic Reactions
There is no evidence in the scientific literature of investigations into this compound as a potential green solvent. The principles of green chemistry encourage the use of solvents that are derived from renewable sources, are biodegradable, and have low toxicity. nih.govd-nb.info While some esters, such as ethyl lactate (B86563) and ethyl acetate (B1210297), are considered greener alternatives to conventional volatile organic compounds, the specific properties and environmental impact of this compound have not been evaluated for this purpose. rsc.orgmdpi.com General characteristics of esters include their use as high-grade solvents for a range of applications. wikipedia.org However, a compound's suitability as a green solvent requires dedicated studies into its physical properties, toxicity, biodegradability, and performance in various reaction types, none of which have been published for this particular chemical.
Future Research Directions for Ethyl 5 Methyl Phenyl Amino Pentanoate
Exploration of Novel Synthetic Routes and Green Chemistry Principles
Future research into the synthesis of Ethyl 5-(methyl(phenyl)amino)pentanoate should prioritize the development of novel, efficient, and environmentally benign methodologies. Current synthetic strategies for similar N-aryl amino esters often rely on transition metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to catalyst cost, toxicity, and removal from the final product. semanticscholar.orgacs.org A significant avenue for future work lies in exploring metal-free synthetic routes and embracing the principles of green chemistry. rsc.orgnih.govsemanticscholar.org
One promising approach involves the direct C-H amination of arenes, which would eliminate the need for pre-functionalized aromatic substrates like aryl halides. acs.org Photocatalysis, in particular, offers a mechanistically distinct strategy for arene C-H amination under redox-neutral conditions, potentially leading to a more sustainable synthesis of N-arylated heterocycles and related compounds. acs.org
Furthermore, the application of green chemistry principles should be a central theme in the development of new synthetic pathways. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. jetir.orgyoutube.com For instance, exploring biomass-derived platform molecules as precursors could offer a sustainable route to the pentanoate backbone. dtu.dk Biocatalytic methods, utilizing enzymes like transaminases or engineered nitrene transferases, could provide highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.govamano-enzyme.com
Future research should systematically evaluate new synthetic strategies against established green chemistry metrics to quantify their environmental impact and efficiency. youtube.com
Table 1: Potential Green Synthetic Approaches for this compound
| Synthetic Approach | Green Chemistry Principle(s) Addressed | Potential Advantages |
|---|---|---|
| Metal-Free N-Arylation | Less Hazardous Chemical Synthesis, Catalysis | Avoids toxic metal catalysts and simplifies purification. rsc.org |
| Photocatalytic C-H Amination | Atom Economy, Design for Energy Efficiency | Direct functionalization of C-H bonds, often proceeds at ambient temperature. acs.org |
| Biocatalytic Synthesis | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govamano-enzyme.com |
Development of Advanced Catalytic Systems for its Synthesis
The development of advanced catalytic systems is crucial for the efficient and selective synthesis of this compound. While palladium and copper-based catalysts have been traditionally used for N-arylation reactions, future research should focus on creating more active, stable, and recyclable catalysts. semanticscholar.orgacs.org
One area of exploration is the design of novel ligands for transition metal catalysts to enhance their reactivity and selectivity. For example, the use of specialized phosphine (B1218219) ligands has been shown to facilitate the N-arylation of amino acid esters under mild conditions with minimal racemization. acs.org The development of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, could simplify catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net
Dual catalytic systems, which combine two different types of catalysts to promote distinct reaction steps in a single pot, represent another exciting frontier. For instance, the combination of N-heterocyclic carbene (NHC) catalysis and photoredox catalysis has been successfully applied to the synthesis of γ-amino esters. nih.gov A similar strategy could be envisioned for the synthesis of this compound, potentially enabling the construction of the molecule from simple precursors in a highly convergent manner.
Furthermore, Brønsted acid catalysis offers a simple and practical approach for the synthesis of tertiary amines through direct reductive amination, which could be adapted for the final methylation step in the synthesis of the target compound. rsc.org
Table 2: Advanced Catalytic Systems for Future Synthesis
| Catalytic System | Potential Application in Synthesis | Key Advantages |
|---|---|---|
| Heterogeneous Ru Catalysts | Alcohol Amination/N-Alkylation | Recyclability, high activity. researchgate.net |
| Palladium-Socks Catalyst | Allylic C-H Amination | High functional group tolerance, operates under mild conditions. youtube.com |
| Dual NHC/Photoredox Catalysis | Convergent synthesis of γ-amino esters | Rapid construction of molecular complexity from simple precursors. nih.gov |
In-depth Mechanistic Studies of Its Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is essential for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical processes.
For N-arylation reactions, mechanistic studies could focus on understanding the role of the catalyst, ligands, and reaction conditions in determining the efficiency and selectivity of the C-N bond formation. Investigating potential side reactions, such as racemization of stereocenters, is also critical for the synthesis of chiral derivatives. acs.org
The chemical reactivity of the final compound itself warrants investigation. For example, studies on the hydrolysis of the ester group, the oxidation of the tertiary amine, or reactions involving the aromatic ring could reveal potential applications or degradation pathways. Understanding the stability of the compound under various conditions is also crucial for its handling and storage.
Kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring can provide valuable insights into reaction intermediates and transition states. These experimental approaches, when coupled with computational modeling, can offer a comprehensive picture of the reaction landscape.
Computational Design of Functional Derivatives for Specific Chemical Applications
Computational chemistry and molecular modeling offer powerful tools for the rational design of functional derivatives of this compound with tailored properties for specific chemical applications. dtu.dk By systematically modifying the chemical structure and evaluating the resulting changes in electronic and steric properties, it is possible to predict which derivatives are most likely to exhibit desired functionalities.
For instance, computational screening could be used to identify derivatives with enhanced catalytic activity, improved binding affinity to a specific target, or optimized photophysical properties. nih.govchemrxiv.org Structure-activity relationship (SAR) studies, guided by computational methods, can accelerate the discovery of new compounds with potential applications in materials science, medicinal chemistry, or catalysis. nih.gov
Molecular dynamics simulations can be employed to study the conformational behavior of the molecule and its derivatives, providing insights into their flexibility and interactions with other molecules. Quantum mechanical calculations can be used to predict spectroscopic properties, reaction energies, and transition state structures, aiding in the interpretation of experimental data and the design of new experiments.
The integration of machine learning and artificial intelligence with computational chemistry is a rapidly growing area that could be leveraged for the design of novel this compound derivatives. dtu.dk High-throughput virtual screening, guided by machine learning models, could significantly accelerate the discovery of new functional molecules. chemrxiv.org
Table 3: Computationally Designed Derivatives and Potential Applications
| Structural Modification | Target Property | Potential Application |
|---|---|---|
| Substitution on the Phenyl Ring | Electronic Properties | Catalysis, Materials Science |
| Variation of the Ester Group | Solubility, Reactivity | Pro-drugs, Chemical Probes |
| Alteration of the N-Alkyl Group | Steric Hindrance, Basicity | Ligand Design, Organocatalysis |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-(methyl(phenyl)amino)pentanoate?
Methodological Answer:
The synthesis typically involves esterification or nucleophilic substitution reactions. For example:
- Esterification: Reacting 5-(methyl(phenyl)amino)pentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester. Reaction conditions (temperature, solvent) must be optimized to avoid decomposition of the amine group .
- Nucleophilic Substitution: Substituting a halogen or leaving group at the pentanoate’s 5th position with methyl(phenyl)amine. This requires anhydrous conditions and catalysts like triethylamine to stabilize intermediates .
Key Considerations: Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization .
Basic: How is this compound characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Chromatography: HPLC with UV detection ensures >95% purity; retention time comparison with standards is critical .
Advanced: How can researchers resolve contradictory biological activity data for this compound in antimicrobial assays?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Differences in microbial strains, culture conditions, or solvent carriers (e.g., DMSO vs. ethanol). Standardize protocols using CLSI guidelines .
- Compound Stability: Degradation under assay conditions (e.g., hydrolysis of the ester group). Monitor stability via LC-MS during experiments .
- Structure-Activity Relationships (SAR): Compare with analogs (e.g., halogenated or hydroxylated derivatives) to identify critical functional groups. For example, halogen substitution on the phenyl ring enhances antimicrobial potency in related compounds .
Advanced: What reaction mechanisms govern the decomposition or oxidation of this compound under varying conditions?
Methodological Answer:
- Oxidative Degradation: The ester and amine groups are susceptible to oxidation. In a jet-stirred reactor study of ethyl pentanoate derivatives, primary decomposition pathways involve β-scission of the ester group and radical-mediated oxidation of the alkyl chain .
- Hydrolysis: The ester hydrolyzes to 5-(methyl(phenyl)amino)pentanoic acid under acidic/basic conditions. Kinetic studies show pseudo-first-order dependence on [H⁺] or [OH⁻] .
Mitigation Strategies: Store under inert atmosphere (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT) for long-term stability .
Advanced: How can computational modeling aid in predicting the reactivity or pharmacokinetics of this compound?
Methodological Answer:
- DFT Calculations: Predict sites of electrophilic/nucleophilic attack (e.g., ester carbonyl vs. amine group). Optimize geometry at the B3LYP/6-31G* level .
- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models. The logP (~3.5, estimated) suggests moderate hydrophobicity, favoring passive diffusion .
- ADMET Prediction: Tools like SwissADME estimate metabolic liabilities (e.g., CYP450-mediated oxidation of the phenyl ring) .
Advanced: What strategies optimize regioselectivity in modifying the methyl(phenyl)amino group for SAR studies?
Methodological Answer:
- Protection/Deprotection: Use Boc or Fmoc groups to protect the amine during functionalization of the phenyl ring. Deprotect with TFA or piperidine .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce substituents (e.g., halogens, methoxy) on the phenyl ring. Pd(PPh₃)₄ catalyst and microwave-assisted conditions improve yields .
- Comparative Analysis: Refer to tables of analogs (e.g., bromo- or nitro-substituted derivatives) to correlate electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
